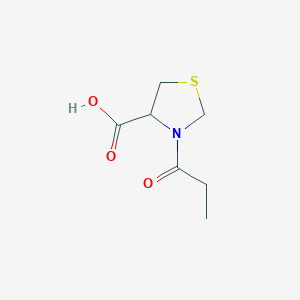

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-propanoyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPJCLHVMRYOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CSCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine-4-carboxylic acid with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various acyl derivatives .

Aplicaciones Científicas De Investigación

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Mecanismo De Acción

The mechanism of action of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, leading to changes in cellular functions. For example, it may exert its effects by inhibiting oxidative stress or modulating inflammatory pathways .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Thiazolidine derivatives differ primarily in substituents at positions 2 and 3. Below is a comparative analysis:

Key Observations:

- Substituent Position: 3-Propanoyl-TCA’s acyl group at C-3 contrasts with most TCAs, which are substituted at C-2.

- Biological Activity: 2-Aryl/alkyl TCAs (e.g., 2-phenyl, 2-isobutyl) exhibit antiviral properties against avian influenza and infectious bronchitis viruses , while 3-Propanoyl-TCA’s applications remain less explored.

- Stability: Sodium salts of 2-substituted TCAs show enhanced stability (13.6–17.7% hydrolysis after 30 days) compared to their free acids (59.8–92.1%) . 3-Propanoyl-TCA’s stability profile may differ due to the propanoyl group’s electron-withdrawing nature.

Physicochemical Properties

- Solubility: 3-Propanoyl-TCA’s solubility is likely lower than polyhydroxyalkyl-TCAs due to the absence of hydrophilic hydroxyl groups .

- Hydrolysis: Thiazolidine rings hydrolyze non-enzymatically to release cysteine and aldehydes. The propanoyl group may slow hydrolysis compared to 2-alkyl/aryl substituents .

Actividad Biológica

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid (PTCA) is a thiazolidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of PTCA, supported by research findings and case studies.

PTCA is synthesized through the reaction of thiazolidine-4-carboxylic acid with propanoyl chloride, typically in the presence of a base such as triethylamine to neutralize the byproducts formed during the reaction. The structural formula can be represented as:

Antimicrobial Activity

Research indicates that PTCA exhibits significant antimicrobial properties. In vitro studies have shown that PTCA and its derivatives demonstrate antibacterial activity against various pathogens. For example, derivatives of thiazolidine-4-carboxylic acid have been reported to be more effective than traditional antibiotics like ampicillin and streptomycin against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of PTCA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PTCA | Staphylococcus aureus | 0.008 μg/mL |

| Thiazolidine-4-carboxylic acid | Escherichia coli | 0.046 μg/mL |

| N-acetylthiazolidine-4-carboxylic acid | Streptococcus pneumoniae | 0.0033 μg/mL |

Antioxidant Properties

PTCA has been studied for its antioxidant capabilities, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The presence of a phenolic moiety in its structure enhances its antioxidant activity . In cellular models, PTCA has shown to reduce oxidative damage by modulating pathways associated with inflammation and oxidative stress.

Anticancer Activity

The anticancer potential of PTCA has been explored in various studies. It has demonstrated antiproliferative effects against melanoma and prostate cancer cell lines. For instance, specific derivatives have shown selective growth inhibition in cancer cells while sparing normal fibroblasts .

Case Study: Antiproliferative Effects

In a study involving several thiazolidine derivatives, compound 3id exhibited the highest selectivity against melanoma cell lines (B16-F1, A375, WM-164), indicating that modifications in the side chain can significantly impact biological activity .

The mechanism by which PTCA exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes involved in inflammatory pathways or modulate receptor activity related to oxidative stress responses. For example, thiazolidines have been shown to inhibit NF-κB signaling pathways, which play a crucial role in inflammation and cancer progression .

Comparison with Similar Compounds

PTCA is structurally related to other thiazolidine derivatives but possesses unique properties due to the propanoyl group. This modification enhances its reactivity and biological activities compared to its parent compound, thiazolidine-4-carboxylic acid.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Thiazolidine-4-carboxylic acid | Moderate | Low | Moderate |

| N-acetylthiazolidine-4-carboxylic acid | High | Moderate | Low |

Q & A

Q. What synthetic methodologies are optimal for preparing 3-propanoyl-1,3-thiazolidine-4-carboxylic acid derivatives?

Methodological Answer: Derivatives of this compound are typically synthesized via condensation reactions between thiazolidine precursors and acylating agents. For example, substituting the thiazolidine ring with propanoyl groups involves nucleophilic acyl substitution under anhydrous conditions, often catalyzed by bases like triethylamine . Post-synthesis purification is critical; techniques include column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Structural validation requires NMR spectroscopy (¹H/¹³C) and HPLC-MS to confirm purity (>95%) and regioselectivity .

Q. How can the crystal structure and stereochemistry of this compound derivatives be characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry and conformation. For instance, substituted thiazolidine rings often adopt envelope or twist conformations , with substituents influencing ring puckering (e.g., propanoyl groups increasing steric strain) . Software suites like SHELXL (for refinement) and Mercury (for visualization) are essential for analyzing bond angles, torsion angles, and hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing helical chains) . Complementary techniques like FT-IR and polarimetry validate functional groups and optical activity .

Advanced Research Questions

Q. What structural modifications enhance the antimicrobial activity of this compound derivatives against resistant strains?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., nitro or chloro groups) at the para position of aryl rings significantly improve activity. For example, 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (analogous to 3-propanoyl derivatives) showed MIC values of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to ciprofloxacin . Key steps include:

- In vitro assays : Disk diffusion (zone of inhibition) and broth microdilution (MIC/MBC determination).

- Mechanistic studies : Fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., penicillin-binding proteins).

- Statistical validation : ANOVA or Student’s t-test to compare activity across substituents (e.g., p-NO₂ > m-NO₂ > o-NO₂) .

Q. How can in vivo pharmacological studies be designed to evaluate the efficacy of thiazolidine-4-carboxylic acid derivatives?

Methodological Answer: In vivo protocols require rigorous controls and dose optimization:

- Animal models : Rats (150–200 g) are grouped into control , positive control (e.g., ciprofloxacin), and test compound cohorts (n=16/group) .

- Dosing : Intraperitoneal or oral administration (5–20 mg/kg/day) for 7–14 days.

- Endpoints : Biomarker analysis (e.g., serum TNF-α or IL-6 via ELISA), histopathology (organ toxicity), and bacterial load reduction in target tissues.

- Molecular docking : Use AutoDock Vina to predict binding affinity to microbial targets (e.g., dihydrofolate reductase) .

Q. How do analytical techniques account for artifacts when detecting thiazolidine derivatives in complex matrices (e.g., biological fluids)?

Methodological Answer: Bound-state derivatives (e.g., Schiff bases) can hydrolyze during analysis, producing false positives. For example, 2-(isobutyl)-1,3-thiazolidine-4-carboxylic acid converts to aldehydes under distillation, necessitating cold extraction (4°C) and LC-MS/MS with stable isotope-labeled internal standards . Key steps:

- Sample preparation : Solid-phase extraction (C18 columns) to isolate derivatives.

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) for separation.

- Validation : Spike-and-recovery experiments (80–120% recovery) to confirm method accuracy .

Data Contradictions and Resolution

Q. Why do some studies report conflicting antimicrobial activity for structurally similar thiazolidine derivatives?

Resolution: Discrepancies arise from substituent positioning and stereochemical variability . For instance, para-substituted nitro groups enhance activity due to improved membrane permeability , while ortho substituents cause steric hindrance, reducing efficacy . Additionally, racemic mixtures (e.g., 2RS configurations) may show lower activity than enantiopure forms, necessitating chiral HPLC separation (Chiralpak IA column) to isolate active stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.